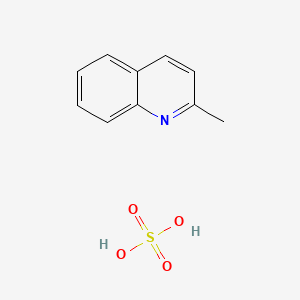

Quinaldine sulfate

描述

准备方法

Synthetic Routes and Reaction Conditions: Quinaldine sulfate can be synthesized from quinaldine, which is typically prepared from aniline and paraldehyde via the Skraup synthesis or from aniline and crotonaldehyde via the Doebner-von Miller variation of the Skraup reaction . The reaction involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinoline ring structure.

Industrial Production Methods: In industrial settings, this compound is produced by sulfonating quinaldine with sulfuric acid. The process involves the controlled addition of sulfuric acid to quinaldine, followed by purification steps to isolate the desired sulfate compound.

化学反应分析

Types of Reactions: Quinaldine sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinaldine N-oxide.

Reduction: Hydrogenation of this compound yields 2-methyltetrahydroquinoline.

Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinaldine N-oxide.

Reduction: 2-methyltetrahydroquinoline.

Substitution: Nitroquinaldine and halogenated quinaldine derivatives.

科学研究应用

Aquaculture and Fish Anesthesia

Quinaldine sulfate as an Anesthetic:

this compound is widely used in aquaculture for the anesthesia of fish during handling, transportation, and surgical procedures. Its effectiveness stems from its ability to induce sedation without completely immobilizing the fish, allowing for safer handling.

-

Dosage and Efficacy:

Research indicates that this compound can induce light anesthesia at concentrations as low as 15 ppm, while deeper anesthesia is achieved at higher concentrations (7.5 ppm combined with diazepam) . The combination of this compound with other agents like diazepam has shown to enhance its anesthetic effects significantly . -

Toxicity Studies:

Toxicity assessments have revealed varying lethal concentrations (LC50) for different fish species. For instance, the 96-hour LC50 values ranged from 6.8 mg/L for largemouth bass to 72.5 mg/L for carp, indicating that water hardness and pH can significantly influence the toxicity of this compound .

Research on Fish Behavior and Physiology

Impact on Reflex Responses:

Studies have documented that this compound does not entirely block reflex movements in fish, which is beneficial for monitoring their physiological responses during anesthesia . This characteristic allows researchers to assess the effects of anesthesia on fish behavior without complete immobilization.

Physiological Mechanisms:

Research has suggested that this compound interacts with neurotransmitter systems in fish, notably inhibiting acetylcholinesterase activity at certain concentrations . This interaction may contribute to its anesthetic properties, although the exact mechanisms remain under investigation.

Environmental and Ecological Studies

Use in Fish Population Management:

this compound is employed in studies aimed at managing invasive fish populations. Its application allows researchers to capture and relocate species without causing undue stress or harm .

Case Study Example:

In a controlled study involving multiple fish species, this compound was tested in various water conditions to evaluate its effectiveness and safety. The results indicated that when used correctly, it could facilitate the humane handling of fish during ecological assessments without significant mortality rates .

Chemical Properties and Formulation

Synthesis and Formulation:

this compound is synthesized from quinaldine through a reaction with sulfuric acid, resulting in a crystalline product that is more water-soluble and less odorous than its parent compound . This improved formulation enhances its usability in aquatic environments where odor could be a concern.

- Physical Properties:

The solubility of this compound varies across solvents, with notable solubility in water (104.05 g/100 ml) compared to other organic solvents like benzene and hexane . Its melting range is reported between 211°C to 214°C, confirming its stability under typical storage conditions.

Regulatory Considerations

Approval and Usage Guidelines:

As an anesthetic agent for food and game fishes, this compound must comply with regulations set by authorities such as the U.S. Food and Drug Administration. This includes rigorous testing for toxicity, efficacy across different life stages of fish, and monitoring of drug residues in edible tissues post-exposure .

作用机制

The mechanism of action of quinaldine sulfate as an anesthetic involves its interaction with the central nervous system of fish. It likely acts on ion channels and neurotransmitter receptors, leading to a reversible loss of sensation and immobilization. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, similar to other anesthetics .

相似化合物的比较

Quinaldine sulfate can be compared with other quinoline derivatives, such as:

Quinine: An anti-malarial agent with a similar quinoline structure.

Chloroquine: Another anti-malarial drug with a quinoline core.

Mefloquine: Used for the treatment and prevention of malaria.

Quinoline Yellow: A dye derived from quinaldine.

Uniqueness: this compound’s primary uniqueness lies in its application as an anesthetic for fish, which is not a common use for other quinoline derivatives. Additionally, its role as a precursor for dyes and pH indicators sets it apart from other compounds in the quinoline family .

生物活性

Quinaldine sulfate, a derivative of quinaldine, has garnered attention for its diverse biological activities, particularly in the fields of aquaculture and pharmacology. This article explores its biological properties, focusing on its anesthetic effects in fish, potential toxicological impacts, and structure-activity relationships.

This compound is synthesized from quinaldine through a reaction with sulfuric acid, resulting in a crystalline salt that is water-soluble and has a low odor compared to its parent compound. The empirical formula for this compound is , indicating the presence of a sulfate group which contributes to its solubility and biological activity .

Anesthetic Effects in Aquatic Animals

Efficacy as an Anesthetic:

this compound is primarily used as an anesthetic in aquaculture. It has been shown to induce anesthesia in various fish species, including tropical marine fishes. The onset of anesthesia is rapid, with studies indicating that induction times can vary based on concentration and species .

Table 1: Anesthetic Efficacy of this compound in Fish Species

| Fish Species | Concentration (mg/L) | Induction Time (s) | Recovery Time (s) |

|---|---|---|---|

| Convict Cichlid | 100 | 120 | 300 |

| Zebrafish | 50 | 90 | 180 |

| Guppy | 75 | 110 | 250 |

| Yellow Seahorse | 125 | 115 | 246 |

The effectiveness of this compound as an anesthetic is attributed to its ability to depress the central nervous system of fish, leading to muscle relaxation and reduced stress during handling or surgical procedures .

Toxicological Studies

While this compound is effective as an anesthetic, studies have also indicated potential hepatotoxicity. Research has reported incidences of hepatocarcinogenic effects in animal models exposed to this compound over prolonged periods. Specifically, studies on rats have shown the development of hepatocellular carcinomas and vascular tumors, raising concerns about its safety profile when used extensively .

Table 2: Toxicological Findings from Animal Studies

| Study Reference | Organ Affected | Observed Effect |

|---|---|---|

| Liver | Hepatocellular carcinomas | |

| Vascular System | Hemangiosarcomas | |

| General Health | Reduced survival rates in high concentrations |

Structure-Activity Relationships

The biological activity of this compound can be influenced by its chemical structure. Variations in substituents on the quinaldine ring can alter its pharmacological properties. For example, modifications at the nitrogen position have been linked to enhanced anesthetic potency or reduced toxicity. Understanding these relationships can guide the design of new derivatives with improved safety profiles and efficacy .

Case Studies

- Aquaculture Applications : In a study assessing the impact of various anesthetics on fish handling stress, this compound was found to significantly reduce stress indicators compared to control groups not receiving anesthesia. This highlights its role in improving animal welfare during aquaculture operations .

- Comparative Efficacy : A comparative study involving this compound and other anesthetics (e.g., MS-222) demonstrated that while both agents are effective, this compound offered more rapid recovery times under certain conditions, making it preferable for specific applications in fish farming .

属性

IUPAC Name |

2-methylquinoline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBPXXNFXHKRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-63-4 (Parent) | |

| Record name | Quinaldine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801020746 | |

| Record name | Quinaldine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-47-7, 655-76-5 | |

| Record name | Quinoline, 2-methyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50978-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine sulfate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。